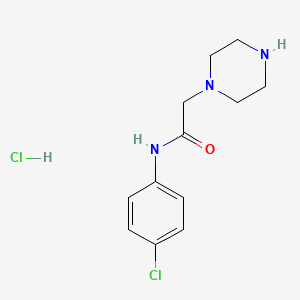

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Description

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a piperazine-containing acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide nitrogen. The compound’s molecular formula is C₁₂H₁₆Cl₂N₃O·HCl, with a molecular weight of 338.65 g/mol (calculated from analogs in ). Piperazine derivatives are pharmacologically significant due to their structural adaptability, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPONOIWQUPTOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction, and the process parameters are optimized to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetic acid.

Reduction: Formation of N-(4-chlorophenyl)-2-(piperazin-1-yl)ethanol.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is primarily utilized in the development of pharmaceutical agents with potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets, making it a candidate for several applications:

- Antipsychotic and Antidepressant Properties: The compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing treatments for mood disorders and schizophrenia.

- Anticonvulsant Activity: Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant effects in animal models. Studies indicate that these compounds can protect against seizures induced by maximal electroshock (MES), suggesting their potential use in epilepsy treatment .

Biological Studies

The compound is employed in studies aimed at understanding its interaction with biological targets, including:

- Receptor Binding Studies: this compound acts as a ligand in receptor binding assays, providing insights into its pharmacological profile and potential side effects .

- Neuropharmacological Research: Its ability to influence neurotransmitter systems makes it a valuable tool in neuropharmacology, where it aids in understanding the underlying mechanisms of various neurological disorders .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in the synthesis of other piperazine derivatives and can be involved in developing new materials and chemical processes.

Study 1: Anticonvulsant Activity Evaluation

A study synthesized various piperazine derivatives, including this compound, and evaluated their anticonvulsant effects using animal models. The results indicated significant activity against MES seizures, particularly for compounds structurally related to this compound. The findings support further investigation into its efficacy for treating epilepsy .

Study 2: Neuropharmacological Impact

In vitro studies have shown that this compound interacts with serotonin receptors, indicating potential anxiolytic effects. These interactions were assessed through binding affinity tests, highlighting the compound's role as a tool for exploring neuropharmacological pathways .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an antagonist or agonist at these receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

| Property | Target Compound | Compound 5l | Compound 14 |

|---|---|---|---|

| Molecular Weight | 338.65 g/mol | 573.18 g/mol | 426.96 g/mol |

| Melting Point | Not reported | 116–118°C | 282–283°C |

| Solubility | High (HCl salt) | Moderate | Low (thiazole) |

| LogP (estimated) | ~2.1 | ~3.5 | ~3.8 |

Research Implications

- Drug Design : Piperazine-acetamide derivatives are versatile scaffolds. Adding heterocycles (e.g., imidazothiazole) or electron-withdrawing groups (e.g., CF₃) tailors activity toward specific targets .

- Optimization: The target compound’s simplicity makes it a candidate for further derivatization, such as introducing sulfonyl or quinazolinone groups () to explore antiviral or anti-inflammatory applications.

Biological Activity

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula: C₁₂H₁₈ClN₃O

- Molecular Weight: Approximately 290.19 g/mol

The compound features a piperazine moiety linked to a chlorophenyl group and an acetamide functional group, which contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which are critical in various neuropharmacological processes. This modulation can lead to therapeutic effects such as anxiolytic and anticonvulsant activities .

Pharmacological Effects

- Neuropharmacology :

- Antimicrobial Activity :

- Anticancer Properties :

Study 1: Anticonvulsant Activity

A study synthesized various piperazine derivatives and evaluated their anticonvulsant effects in animal models. The findings indicated that compounds with structural similarities to this compound exhibited significant anticonvulsant activity, supporting further investigation into this compound's potential in epilepsy treatment .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to understand their binding affinities to neurotransmitter receptors. These studies revealed that certain derivatives could effectively bind to serotonin receptors, indicating a possible mechanism for their anxiolytic effects .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride | Structure | Enhanced solubility due to dihydrochloride form |

| N-(4-Chlorobenzoyl)-2-piperazin-1-ylethanamide | Structure | Different acyl group; potential for varied biological activity |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Structure | Targets dopamine D4 receptors; distinct pharmacological profile |

This table highlights how structural variations among piperazine derivatives can influence their biological activities and receptor specificity.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2-chloro-N-(4-chlorophenyl)acetamide and piperazine derivatives. Reaction efficiency can be enhanced by using NaHCO₃ as a base and NaI as a catalyst to promote the SN2 mechanism. Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for piperazine), solvent selection (e.g., DMF or acetonitrile), and temperature control (60–80°C). Post-synthesis purification via column chromatography or recrystallization improves yield (≥75%) .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm) and aromatic chlorophenyl signals (δ 7.2–7.6 ppm) .

- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1) validate molecular weight .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What in vitro models are appropriate for preliminary evaluation of this compound’s therapeutic potential?

- Methodological Answer : Use cell-based assays such as:

- MTT assay for cytotoxicity (e.g., IC₅₀ determination in cancer cell lines) .

- Antimicrobial disk diffusion (e.g., against S. aureus or E. coli) at concentrations of 10–100 µg/mL .

- Enzyme inhibition studies (e.g., COX-2 or acetylcholinesterase) to probe mechanistic pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different derivatives of this compound?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-withdrawing groups on the phenyl ring). Address this by:

- Conducting structure-activity relationship (SAR) studies with systematic substitution (e.g., 4-Cl vs. 3-CF₃ on the phenyl group) .

- Performing dose-response assays to compare EC₅₀ values under standardized conditions (pH, serum content) .

- Validating target engagement via radioligand binding assays (e.g., for serotonin or dopamine receptors) .

Q. What strategies are effective in improving the oral bioavailability of this compound, considering its pharmacokinetic limitations?

- Methodological Answer : Strategies include:

- Nanoparticle encapsulation : Starch or PLGA nanoparticles enhance solubility and prolong half-life (e.g., 2.5-fold increase in AUC) .

- Prodrug design : Esterification of the acetamide group to improve intestinal absorption .

- Co-administration with permeation enhancers (e.g., sodium caprate) to boost GI uptake .

Q. How can computational methods like molecular docking be integrated into the design of new derivatives to enhance potency?

- Methodological Answer :

- Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., 5-HT₃ receptors). Focus on hydrogen bonding with piperazine nitrogen and hydrophobic contacts with the chlorophenyl group .

- Validate predictions via MD simulations (GROMACS) to assess binding stability over 100 ns .

- Prioritize derivatives with docking scores ≤ -8.0 kcal/mol for synthesis .

Q. What methodologies are recommended for detecting and quantifying related substance impurities in bulk samples?

- Methodological Answer :

- LC-MS/MS : Monitor impurities like N-(4-chlorophenyl)acetamide (unreacted starting material) using a C18 column and gradient elution (LOQ = 0.1%) .

- HPLC-UV : Compare retention times with certified reference standards (e.g., cetirizine-related impurities) .

- NMR spiking experiments : Confirm structural identity of unknown peaks .

Q. How can metabolic instability issues observed in preclinical studies be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.